molecular formula C16H5F17O3 B13960262 4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]benzoic acid

4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]benzoic acid

Cat. No.: B13960262
M. Wt: 568.18 g/mol
InChI Key: RTJMWSSYXGAREM-UHFFFAOYSA-N
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Description

4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]benzoic acid is a fluorinated organic compound. It is characterized by the presence of a benzoic acid moiety linked to a highly fluorinated non-1-en-1-yl group. This compound is notable for its unique chemical properties, which include high thermal stability and resistance to chemical degradation.

Preparation Methods

The synthesis of 4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]benzoic acid typically involves the following steps:

    Fluorination: The starting material, non-1-en-1-yl, undergoes a fluorination process to introduce the fluorine atoms.

    Esterification: The fluorinated non-1-en-1-yl is then esterified with benzoic acid under acidic conditions to form the desired compound.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The fluorinated group can undergo nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.

Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of advanced materials, including polymers and surfactants.

    Biology: The compound is studied for its potential use in drug delivery systems due to its stability and biocompatibility.

    Medicine: Research is ongoing to explore its use in developing new pharmaceuticals, particularly in targeting specific molecular pathways.

    Industry: It is utilized in the production of high-performance coatings and lubricants due to its resistance to chemical and thermal degradation.

Mechanism of Action

The mechanism of action of 4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]benzoic acid involves its interaction with specific molecular targets. The fluorinated group enhances the compound’s ability to interact with hydrophobic regions of proteins and membranes, potentially affecting their function. The benzoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar compounds to 4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]benzoic acid include:

    Perfluorooctanoic acid (PFOA): Known for its use in non-stick coatings, PFOA shares the high fluorine content but differs in its structure and applications.

    Perfluorooctanesulfonic acid (PFOS): Another fluorinated compound used in various industrial applications, PFOS has a sulfonic acid group instead of a benzoic acid moiety.

    Fluorinated benzoic acids: These compounds have similar structures but vary in the degree and pattern of fluorination, affecting their chemical properties and applications.

The uniqueness of this compound lies in its specific combination of a highly fluorinated non-1-en-1-yl group with a benzoic acid moiety, providing a balance of stability, reactivity, and functionality.

Properties

Molecular Formula

C16H5F17O3

Molecular Weight

568.18 g/mol

IUPAC Name

4-(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-enoxy)benzoic acid

InChI

InChI=1S/C16H5F17O3/c17-7(8(18)36-6-3-1-5(2-4-6)9(34)35)10(19,20)11(21,22)12(23,24)13(25,26)14(27,28)15(29,30)16(31,32)33/h1-4H,(H,34,35)

InChI Key

RTJMWSSYXGAREM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC(=C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)F

Origin of Product

United States

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